

3-Ethyl-5-methyloctane CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-5-methyloctane**

Cat. No.: **B14541196**

[Get Quote](#)

An In-depth Technical Guide to 3-Ethyl-5-methyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Ethyl-5-methyloctane**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its fundamental characteristics, including its CAS number and molecular formula. Furthermore, it presents predicted physicochemical properties and outlines generalized experimental protocols for the analysis of branched alkanes, which are applicable to **3-Ethyl-5-methyloctane**. This guide also includes essential safety and handling information. As a simple saturated hydrocarbon, **3-Ethyl-5-methyloctane** is not expected to be involved in biological signaling pathways, and as such, this topic is not addressed.

Chemical Identity and Physical Properties

3-Ethyl-5-methyloctane is a branched alkane with the molecular formula C11H24.^[1] Its chemical structure consists of an eight-carbon main chain (octane) with an ethyl group at the third carbon and a methyl group at the fifth carbon.

Table 1: Chemical Identifiers for **3-Ethyl-5-methyloctane**

Identifier	Value
CAS Number	62016-25-5 [1]
Molecular Formula	C11H24 [1]
IUPAC Name	3-Ethyl-5-methyloctane

Table 2: Predicted Physicochemical Properties of **3-Ethyl-5-methyloctane**

Property	Predicted Value
Molecular Weight	156.31 g/mol [2]
Boiling Point	Not available
Density	Not available
Vapor Pressure	Not available
LogP	5.6 [2]

Experimental Protocols

While specific, validated experimental protocols for **3-Ethyl-5-methyloctane** are not readily available, the following section outlines a general methodology for the analysis of branched alkanes using common analytical techniques. These protocols can be adapted by researchers for the specific analysis of **3-Ethyl-5-methyloctane**.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of volatile and semi-volatile organic compounds like **3-Ethyl-5-methyloctane**. The separation of branched alkanes is typically achieved based on their boiling points and interaction with the stationary phase of the GC column.[\[3\]](#)

A. Instrumentation

- Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

- Capillary Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended for hydrocarbon analysis.

B. Sample Preparation

- Accurately weigh a sample of **3-Ethyl-5-methyloctane**.
- Dilute the sample in a high-purity volatile solvent, such as hexane or pentane, to a suitable concentration (e.g., 1 mg/mL).

C. GC Conditions

- Injector Temperature: 250 °C
- Detector Temperature: 300 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
 - Final hold: Hold at 250 °C for 5 minutes.
- Injection Volume: 1 μ L
- Split Ratio: 50:1

D. Data Analysis

The purity of the sample is determined by calculating the area percent of the main peak corresponding to **3-Ethyl-5-methyloctane** relative to the total area of all peaks in the chromatogram.

Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to confirm the molecular weight and elucidate the structure of compounds. For branched alkanes, fragmentation patterns are key to identification. Cleavage is favored at the branching points, leading to the formation of more stable carbocations.[4][5]

A. Instrumentation

- Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

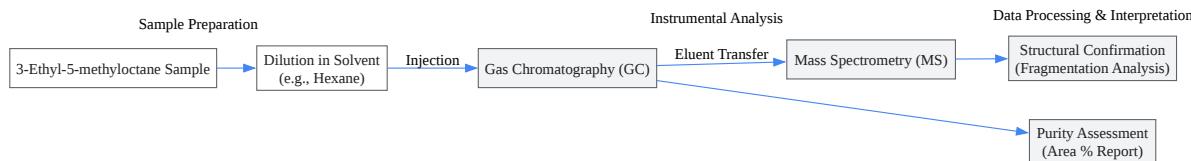
B. GC-MS Conditions

- GC conditions: As described in section 2.1.

- MS conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-300.
- Scan Speed: 2 scans/second.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

C. Expected Fragmentation


The mass spectrum of **3-Ethyl-5-methyloctane** is expected to show a molecular ion peak (M^+) at m/z 156. Key fragment ions would result from cleavage at the C3 and C5 positions, leading to the loss of ethyl and propyl fragments, as well as other characteristic alkane fragmentation patterns. The fragmentation of branched alkanes is often dominated by the formation of the most stable carbocations.[6]

Visualizations

Chemical Structure

Caption: 2D Chemical Structure of **3-Ethyl-5-methyloctane**.

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the analysis of **3-Ethyl-5-methyloctane**.

Safety and Handling

As with all hydrocarbons, **3-Ethyl-5-methyloctane** should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. It is expected to be a flammable liquid.

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
- Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides foundational information on **3-Ethyl-5-methyloctane** for the scientific community. While specific experimental data for this compound is sparse, the

provided physicochemical predictions and generalized analytical protocols offer a starting point for researchers. The included structural and workflow diagrams serve to visually represent the molecule and a potential analytical approach. It is important to reiterate that as a simple alkane, **3-Ethyl-5-methyloctane** is not anticipated to have applications in drug development related to biological signaling pathways. Further research would be required to establish a more detailed profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-ethyl-5-methyloctane [webbook.nist.gov]
- 2. 3-Ethyl-5-methyloctane | C11H24 | CID 21358767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- To cite this document: BenchChem. [3-Ethyl-5-methyloctane CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14541196#3-ethyl-5-methyloctane-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com